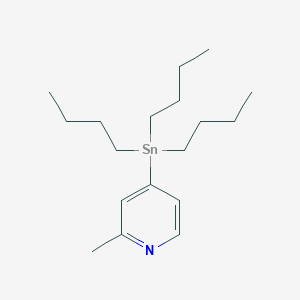

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is a chemical compound with the molecular formula C12H19N3 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is characterized by a dihedral angle between the benzene ring and the plane of the four carbon atoms in the piperazine ring . The piperazine ring adopts a chair conformation . An intramolecular N—H⋯O hydrogen bond generates an S(6) ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline include a molecular weight of 205.3 . The compound is stored at room temperature in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Pharmacological Applications

The compound is part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compound in nature . Diazines are reported to exhibit a wide range of pharmacological applications . These include:

- Antimetabolite (antifolate)

- Anticancer

- Antibacterial

- Antiallergic

- Tyrosine kinase

- Antimicrobial

- Calcium channel antagonistic

- Anti-inflammatory

- Analgesic

- Antihypertensive

- Antileishmanial

- Antituberculostatic

- Anticonvulsant

- Diuretic and potassium-sparing

- Antiaggressive activities

Synthetic Approaches

The compound has been synthesized using Ullmann nucleophilic substitution conditions . This method is used for forming C-N bond at C6 .

Safety and Hazards

The safety information available for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline indicates that it is a substance that requires careful handling. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and various precautionary statements have been provided .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown significant effects in various biological activities, suggesting that this compound may also have notable effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMVFVLQSGMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387687 |

Source

|

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

CAS RN |

347355-95-7 |

Source

|

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)